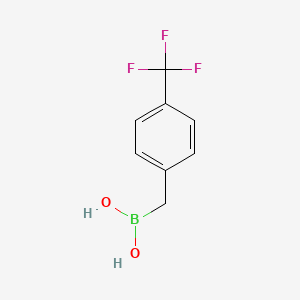![molecular formula C12H20O4 B13480030 Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[26]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable diol with a ketone to form the spirocyclic core, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its reactivity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.7]decane-2-carboxylate
Uniqueness
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C12H20O4 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
methyl 2-propan-2-yl-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-9(2)12(10(13)14-3)11(16-12)5-4-7-15-8-6-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
WXIMFVQJMCBHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C2(O1)CCCOCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


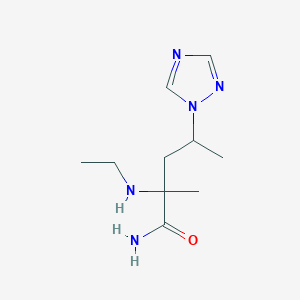
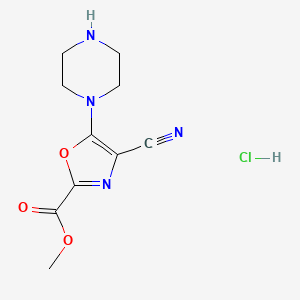

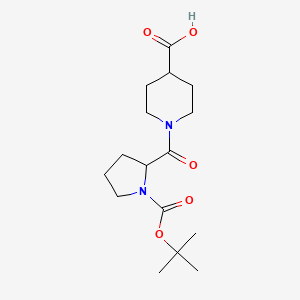
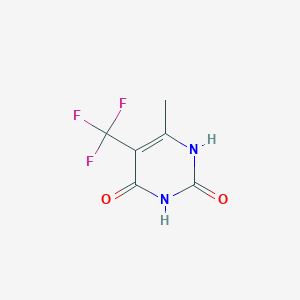
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
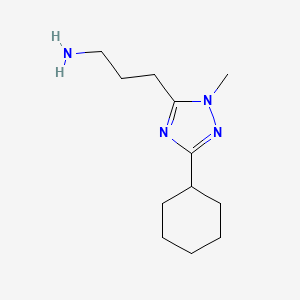

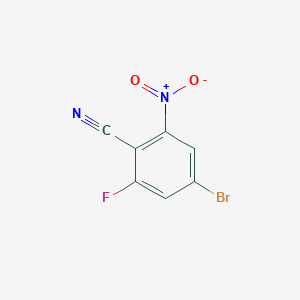
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)


